Meta-Substituted Phenyl Linker Architecture Enables a Distinct Target-Binding Footprint Compared to Para-Pyrrolidinone Benzenesulfonamides
The target compound positions the 2-oxopyrrolidin-1-yl group at the meta position of the aniline linker (i.e., N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide scaffold), whereas the majority of published pyrrolidinone-benzenesulfonamide inhibitors bear the heterocycle directly at the para position of the benzenesulfonamide ring [1]. In carbonic anhydrase inhibitor SAR, meta-substitution on the sulfonamide-bearing aryl ring alters the orientation of the zinc-binding group within the active site, affecting isoform selectivity profiles [2]. A structurally related meta-substituted analog (5-bromo-2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, PDB ligand 7CQ) was co-crystallized with the first bromodomain of human BRD4 (PDB 5TI7), confirming that the meta-phenyl-pyrrolidinone architecture supports discrete protein-ligand interactions distinct from para-substituted congeners [3]. No equivalent PDB entry exists for para-pyrrolidinone benzenesulfonamides in complex with BRD4 [3].
| Evidence Dimension | Structural topology: pyrrolidinone attachment position and resulting protein-binding geometry |
|---|---|
| Target Compound Data | Meta-(2-oxopyrrolidin-1-yl)phenyl linkage; validated by PDB 5TI7 co-crystal structure with BRD4 bromodomain for the 5-bromo-2-methoxy analog [3] |
| Comparator Or Baseline | Para-(2-oxopyrrolidin-1-yl)benzenesulfonamide derivatives (e.g., CAS 36090-27-4) and PIB-SA series (para-2-oxoimidazolidin-1-yl); no BRD4 bromodomain co-crystal structures reported [3] |
| Quantified Difference | Qualitative structural divergence; quantitative binding affinity data for the target compound against BRD4 is not publicly available. The co-crystal structure of the 5-bromo-2-methoxy meta analog (PDB 5TI7) demonstrates that the meta scaffold is compatible with BRD4 bromodomain binding, a binding mode not demonstrated for para-substituted analogs. |
| Conditions | X-ray crystallography (PDB 5TI7, resolution data available from PDB); BRD4 bromodomain-1 as the protein target |
Why This Matters
The meta-substitution topology may enable targeting of protein pockets (e.g., bromodomains) that are inaccessible to para-substituted benzenesulfonamide derivatives, providing a structurally justified reason to select this scaffold over para analogs for bromodomain-related research programs.
- [1] Gagné-Boulet M, Fortin S, Lacroix J, Lefebvre CA, Côté MF, C.-Gaudreault R. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. 2021. View Source
- [2] Abdel-Aziz AA, El-Azab AS, Ghiaty AH, Gratteri P, Supuran CT, Nocentini A. 4-Substituted benzenesulfonamides featuring cyclic imides moieties exhibit potent and isoform-selective carbonic anhydrase II/IX inhibition. Bioorg Chem. 2019;83:198-204. View Source
- [3] PDB Chemical Component 7CQ: 5-bromo-2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. PDB entry 5TI7: Crystal structure of the first bromodomain of human BRD4 in complex with inhibitor 17528462. Protein Data Bank Japan. https://pdbjlvh1.pdbj.org/emnavi/quick.php?id=Chem-7CQ (accessed 2026-04-30). View Source
